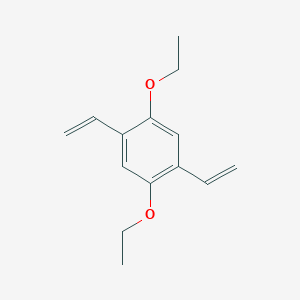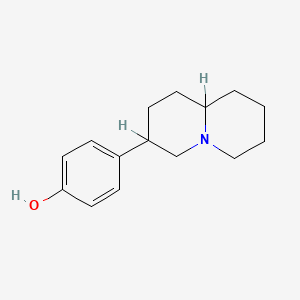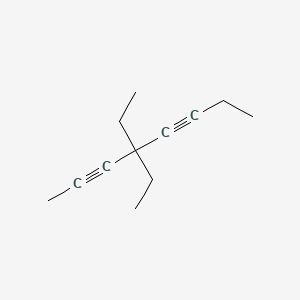
4,4-Diethyl-2,5-octadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-2,5-octadiyne is an organic compound with the molecular formula C12H18. It is characterized by the presence of two triple bonds and two ethyl groups attached to the fourth carbon atom in the octadiyne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-2,5-octadiyne typically involves the coupling of appropriate alkynes. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyl-2,5-octadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4-Diethyl-2,5-octadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4,4-Diethyl-2,5-octadiyne depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its triple bonds and ethyl groups, facilitating various chemical transformations. The pathways involved can include catalytic cycles, radical intermediates, and concerted mechanisms .
Comparison with Similar Compounds
2,5-Hexadiyne: Similar structure but lacks the ethyl groups.
4,4-Dimethyl-2,5-octadiyne: Similar structure with methyl groups instead of ethyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups but with a benzene ring instead of an octadiyne chain
Uniqueness: 4,4-Diethyl-2,5-octadiyne is unique due to the presence of ethyl groups at the fourth carbon, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
61227-87-0 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
4,4-diethylocta-2,5-diyne |
InChI |
InChI=1S/C12H18/c1-5-9-11-12(7-3,8-4)10-6-2/h5,7-8H2,1-4H3 |
InChI Key |
QRKLQOICBQCZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CC)(CC)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
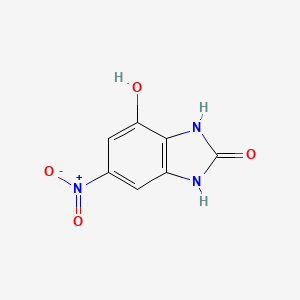
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
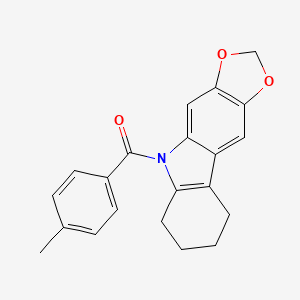
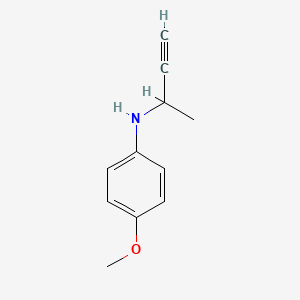




![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)

